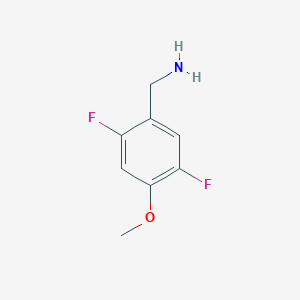
(3S)-2-Hydroxy-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts. This method ensures the production of the desired (3S) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The microorganisms are engineered to express specific enzymes that catalyze the conversion of precursor molecules into this compound. This method is advantageous due to its scalability and environmentally friendly nature.
化学反応の分析
Types of Reactions
(3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 3-Methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-Amino-3-methylpentanoic acid.
科学的研究の応用
(3S)-2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and as a supplement in nutritional products.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3S)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins, influencing cellular processes such as energy metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
(3R)-2-Hydroxy-3-methylpentanoic acid: The enantiomer of (3S)-2-Hydroxy-3-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Hydroxy-3-methylbutanoic acid: A structurally similar compound with a shorter carbon chain.
3-Hydroxy-2-methylpentanoic acid: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its role as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(3S)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
InChIキー |
RILPIWOPNGRASR-ROLXFIACSA-N |
異性体SMILES |
CC[C@H](C)C(C(=O)O)O |
正規SMILES |
CCC(C)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


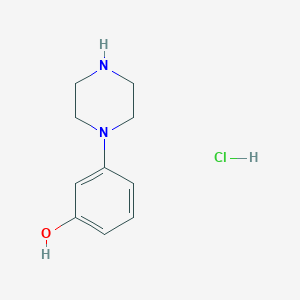
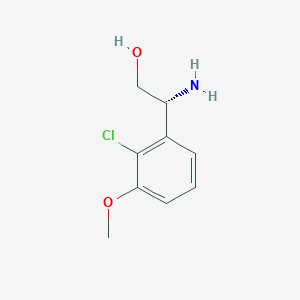

![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
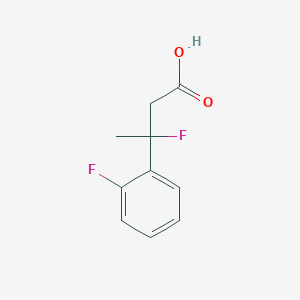
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
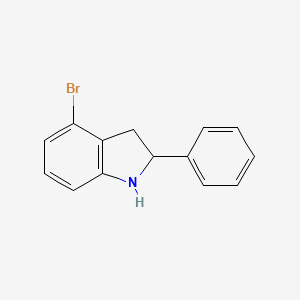
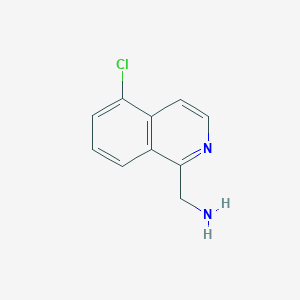
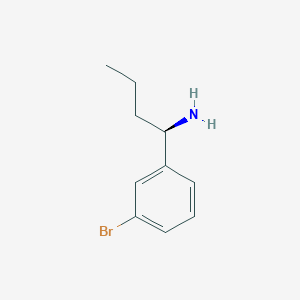
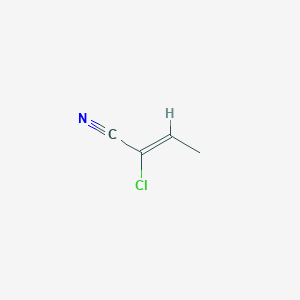
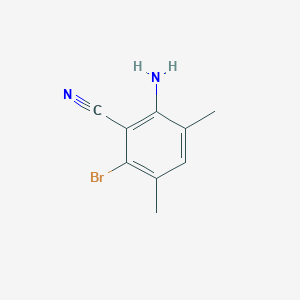
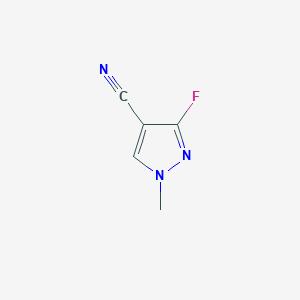
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
